lithium;ethyl(trimethyl)silane
Description
Significance of Organolithium Compounds in Modern Synthetic Chemistry
Organolithium compounds are powerful tools in organic synthesis, primarily due to the highly polar nature of the carbon-lithium (C-Li) bond. wikipedia.org This polarization, arising from the significant difference in electronegativity between carbon and lithium, imparts a high degree of ionic character to the bond, making the carbon atom strongly basic and nucleophilic. wikipedia.orgnumberanalytics.com This inherent reactivity allows organolithium reagents to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds, which is a fundamental operation in the construction of complex organic molecules. fiveable.menumberanalytics.com
Their applications are extensive, ranging from their use as initiators for anionic polymerization in the production of elastomers to their role in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com In the pharmaceutical industry, for instance, organolithium reagents are employed in asymmetric synthesis to create chiral molecules with high enantiomeric purity. wikipedia.org They are also widely used as strong bases for deprotonation reactions, including the formation of enolates and the metalation of various substrates. wikipedia.orgfiveable.me
Overview of Organosilicon Reagents in Synthetic Transformations
Organosilicon reagents have become increasingly important in synthetic chemistry due to their unique reactivity and stability. acs.orgresearchgate.net Compared to other organometallic compounds, organosilicon compounds are generally more stable, less toxic, and easier to handle. acs.orgresearchgate.net They serve as versatile building blocks in a variety of transformations. rsc.orgsioc-journal.cn
A key application of organosilicon reagents is in cross-coupling reactions, where they can serve as a source of carbon nucleophiles to form new carbon-carbon bonds. acs.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium, nickel, or copper. acs.org Additionally, organosilicon compounds are used for the protection of functional groups, to enhance the volatility of compounds for analytical techniques like gas chromatography, and to stabilize reactive intermediates. fiveable.me The development of methods for the catalytic transformation of organosilicon reagents continues to expand their utility in creating complex molecular architectures for materials science and pharmaceuticals. acs.orgresearchgate.netacs.org
The Unique Position of Trimethylsilylmethyl Lithium (LiCH₂SiMe₃) in Organometallic Research
(Trimethylsilyl)methyllithium (B167594) (LiCH₂SiMe₃) holds a special place in organometallic research as a widely used and commercially available reagent. bham.ac.ukchemicalbook.com Its significance lies in its role as a foundational α-silyl organolithium reagent, which has been extensively studied to understand the structure, bonding, and reactivity of this class of compounds. bham.ac.ukrsc.org LiCH₂SiMe₃ is prepared by the reaction of (chloromethyl)trimethylsilane with lithium metal. rsc.orgchemicalbook.com
This reagent is utilized in various synthetic applications, such as the methylenation of carbonyl compounds in the Peterson olefination reaction, the synthesis of α-silyl ketones from carboxylic acid derivatives, and the preparation of allylsilanes. chemicalbook.com Research into LiCH₂SiMe₃ has been pivotal in advancing the understanding of aggregation phenomena in organolithium chemistry and has served as a key target in the synthesis of elusive monomeric organolithium complexes. bham.ac.ukrsc.org
Challenges in the Study of Monomeric Organolithium Species and Aggregation Phenomena
A significant challenge in organometallic chemistry is the inherent tendency of organolithium compounds to form oligomeric aggregates in solution. libretexts.orgnumberanalytics.com These aggregations, such as dimers, tetramers, and hexamers, arise from the electron-deficient nature of the lithium centers, which seek stabilization through intermolecular interactions. acs.org The state of aggregation profoundly influences the reagent's reactivity, with lower aggregates (monomers and dimers) generally being more reactive than higher-order structures. numberanalytics.comresearchgate.net
The study of monomeric organolithium species is highly sought after because these unaggregated forms are believed to be the most reactive species in many chemical reactions. rsc.orgresearchgate.net However, isolating and characterizing these monomers is a considerable synthetic challenge due to their high reactivity and tendency to decompose. bham.ac.uk Researchers have employed strategies such as the use of multidentate amine ligands, like TMEDA (N,N,N',N'-tetramethylethylenediamine) or Me₆Tren (tris[2-(dimethylamino)ethyl]amine), to break up the aggregates and stabilize monomeric [Li(R)(L)] complexes. rsc.orgnumberanalytics.comnih.gov Understanding the equilibrium between different aggregation states and the factors that favor the formation of monomers is crucial for controlling the reactivity and selectivity of organolithium reagents in synthesis. wisc.edu
Data Tables
Table 1: Properties of Trimethylsilylmethyl Lithium
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₁₁LiSi | chemicalbook.com |
| Molecular Weight | 94.16 g/mol | chemicalbook.com |
| Appearance | Clear light yellow liquid (as a solution) | chemicalbook.com |
| Melting Point | 112-117 °C (decomposes) | chemicalbook.com |
| Solubility | Soluble in ethereal and hydrocarbon solvents | chemicalbook.comlibretexts.org |
| Primary Use | Reagent for methylenation, synthesis of α-silyl ketones and allylsilanes | chemicalbook.com |
Table 2: Common Organolithium and Organosilicon Reagents in Synthesis
| Compound Name | Chemical Formula | Key Application |
|---|---|---|
| n-Butyllithium | C₄H₉Li | Strong base, initiator for polymerization |
| Methyllithium (B1224462) | CH₃Li | Nucleophilic methylating agent |
| Phenyllithium | C₆H₅Li | Nucleophilic phenylating agent |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Non-nucleophilic strong base |
| Triethylsilane | C₆H₁₆Si | Reducing agent |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
79158-44-4 |
|---|---|
Molecular Formula |
C5H13LiSi |
Molecular Weight |
108.2 g/mol |
IUPAC Name |
lithium;ethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1 |
InChI Key |
XGSBUUHNOUNTFY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-][Si](C)(C)C |
Origin of Product |
United States |
Structural Characterization and Aggregation Behavior of Trimethylsilylmethyl Lithium Species
Solid-State Molecular Structures
In the solid state, trimethylsilylmethyl lithium can exist as discrete monomeric units when stabilized by appropriate ligands or, more commonly, as aggregated clusters.
The isolation and structural characterization of monomeric organolithium species are synthetically challenging but crucial for understanding their intrinsic reactivity. ncl.ac.ukrsc.org The use of multidentate neutral amine ligands is a successful strategy to break down the aggregates and stabilize the monomeric form. rsc.org
A notable example is the monomeric complex [Li(CH₂SiMe₃)(κ³-N,N',N''-Me₆Tren)], synthesized by reacting the hexameric form with tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren). ncl.ac.ukresearchgate.net Single-crystal X-ray diffraction analysis performed at -123 °C revealed its detailed molecular structure. rsc.org In this complex, the lithium atom is coordinated by the carbon atom of the trimethylsilylmethyl anion and three nitrogen atoms from the Me₆Tren ligand. rsc.orgresearchgate.net
The coordination geometry around the lithium center is best described as a distorted triangular pyramid. rsc.org The Li–C bond length was determined to be 2.122(5) Å. rsc.org Interestingly, the Me₆Tren ligand adopts a κ³-N,N',N'' coordination mode, where two of its three dimethylamino sidearms are coordinated to the lithium center, while one remains free. rsc.org This partial coordination is attributed to the steric bulk of the –CH₂SiMe₃ group. rsc.org
Table 1: Selected Crystallographic Data for Monomeric [Li(CH₂SiMe₃)(κ³-N,N',N''-Me₆Tren)] Data obtained from single-crystal X-ray diffraction at -123 °C.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Li1–C13 | 2.122(5) | rsc.org |
| Li1–N1 (coordinated) | 2.177(4) | rsc.org |
| Li1–N2 (coordinated) | 2.167(4) | rsc.org |
| Li1–N3 (coordinated) | 2.189(4) | rsc.org |
| Bond Angles (°) | ||
| Si1–C13–Li1 | 129.77(17) | rsc.org |
| C13–Li1–N2 | 127.4(2) | rsc.org |
| C13–Li1–N1 | 121.3(2) | rsc.org |
| N2–Li1–N3 | 114.29(19) | rsc.org |
In the absence of coordinating solvents or ligands, trimethylsilylmethyl lithium crystallizes in an aggregated state. The most common form is a hexameric cluster, [LiCH₂SiMe₃]₆. researchgate.net This structure is analogous to some polymorphs of methyllithium (B1224462) and consists of a hexagonal prismatic core. [6 from first search] X-ray crystallography has confirmed this hexameric structure, revealing Li–C bond lengths within the [Li₆C₆] core that range from 2.15 Å to 2.29 Å. [6 from first search]
More complex aggregations have also been observed. For instance, the reaction of hexameric [LiCH₂SiMe₃]₆ with the bidentate donor base 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of an unprecedented octameric structure, [(DABCO)₇·(LiCH₂SiMe₃)₈]. researchgate.net This structure is composed of four Li₂C₂ dimeric units linked together by DABCO molecules. researchgate.net
Solution-Phase Structural Elucidation
The structure of trimethylsilylmethyl lithium in solution is dynamic and has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.
Variable temperature (VT) NMR studies have been instrumental in understanding the solution-phase behavior of trimethylsilylmethyl lithium species, particularly the monomeric [Li(CH₂SiMe₃)(Me₆Tren)] complex. rsc.orgresearchgate.net
At room temperature (25 °C) in d₆-benzene, the NMR spectra of the monomeric complex suggest a highly symmetric structure. rsc.org The ⁷Li NMR spectrum shows a single resonance at 2.11 ppm. rsc.org The ¹H NMR spectrum displays a singlet for the lithiated methylene (B1212753) protons (LiCH₂ Si) at -1.61 ppm and a singlet for the trimethylsilyl (B98337) protons (Si(CH₃ )₃) at 0.51 ppm. rsc.org Similarly, the ¹³C{¹H} NMR spectrum shows single environments for the key carbon atoms. rsc.org
Table 2: NMR Spectroscopic Data for [Li(CH₂SiMe₃)(Me₆Tren)] in C₆D₆ at 25 °C
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | -1.61 | LiCH₂ Si | rsc.org |
| 0.51 | Si(CH₃ )₃ | rsc.org | |
| 2.05 | N(CH₃ )₂ | rsc.org | |
| 2.20–1.90 (broad) | NCH₂ CH₂ N | rsc.org | |
| ¹³C{¹H} | -4.8 | LiC H₂Si | rsc.org |
| 7.1 | Si(C H₃)₃ | rsc.org | |
| 45.9 | N(C H₃)₂ | rsc.org | |
| 52.1, 57.7 | NC H₂C H₂N | rsc.org | |
| ⁷Li | 2.10 | Li | rsc.org |
However, as the temperature is lowered, the spectra change significantly. In a VT ¹H NMR study in d₈-THF, the signals for the Me₆Tren ligand, which appear equivalent at room temperature, split into two sets with a 2:1 integral ratio upon cooling to -103 °C. rsc.orgresearchgate.net
The observed changes in the NMR spectra with temperature provide clear evidence of dynamic processes in solution. rsc.org The apparent C₃v symmetry suggested by the room temperature NMR data for [Li(CH₂SiMe₃)(Me₆Tren)] is the result of a fast fluxional process on the NMR timescale. rsc.orgresearchgate.net This process involves the rapid coordination and de-coordination of the three sidearms of the Me₆Tren ligand. rsc.org
Upon cooling to -103 °C, this fluxional process slows down, and the NMR signals resolve to reflect the solid-state structure. researchgate.net The 2:1 ratio of the ligand signals at low temperature confirms that the κ³-N,N',N'' coordination mode, with two arms coordinated and one free, persists in solution. rsc.orgresearchgate.net This demonstrates that even in solution, the steric demand of the trimethylsilylmethyl group influences the coordination of the stabilizing ligand. rsc.org
Theoretical and Computational Insights into Aggregation and Coordination
Computational chemistry, particularly Density Functional Theory (DFT), has provided deeper insights into the bonding and energetics of trimethylsilylmethyl lithium species. rsc.orgacs.org Calculations have been used to analyze the stability of different coordination modes and to probe the nature of the Li-C bond. rsc.orgacs.org
For the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)], DFT calculations were performed to compare the energies of different coordination modes of the Me₆Tren ligand. acs.org These calculations, performed for the gas phase, indicated that a κ⁴ coordination mode (where all three sidearms and the bridgehead nitrogen coordinate to the lithium) is energetically preferred by 3.3 kcal/mol over the κ³ mode observed experimentally in the solid state. acs.org The discrepancy between the calculated lowest-energy structure and the experimental solid-state structure highlights the significant role that crystal packing forces and steric interactions play in determining the final molecular geometry. rsc.orgacs.org
Furthermore, theoretical studies have been used to compare the reactivity of different alkali metal analogues (Li vs. Na) and different aggregation states. rsc.org DFT analysis has shown that for organolithium compounds, the Li-C bond generally becomes more ionic as the aggregation size decreases, which is often presumed to correlate with increased reactivity. rsc.org
Reactivity Profiles and Mechanistic Investigations of Trimethylsilylmethyl Lithium
Fundamental Reaction Patterns of Monomeric Trimethylsilylmethyl Lithium
In solution, organolithium reagents like trimethylsilylmethyl lithium typically exist as aggregates, which stabilizes the highly polar Li-C bond but also reduces its reactivity. lookchem.com The isolation and study of monomeric complexes, often achieved by using chelating ligands such as tris(2-(dimethylamino)ethyl)amine (Me₆Tren), have been crucial for understanding the intrinsic reactivity of the Li-C bond. researchgate.netlookchem.combham.ac.uk These monomeric species are hypothesized to be key intermediates in many organolithium-mediated reactions and provide a platform for investigating fundamental reaction pathways. lookchem.combham.ac.uk
Carbonyl (C=O) Insertion Reactions
Monomeric trimethylsilylmethyl lithium complexes exhibit distinct reactivity towards carbonyl compounds. A notable example is the reaction of the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)] with benzophenone (B1666685). bham.ac.uk This reaction proceeds via the insertion of the benzophenone C=O bond directly into the Li-C bond.
The process results in the formation of a tetrameric lithium alkoxide complex, [Li(OC(CH₂SiMe₃)Ph₂)]₄, and the decoordination of the Me₆Tren ligand. lookchem.combham.ac.uk The structure of the product features a central cubane-like Li₄O₄ core. lookchem.combham.ac.uk This reaction pathway highlights the high nucleophilicity of the monomeric Li-C bond, which directly attacks the electrophilic carbon of the carbonyl group. In contrast, the sodium analogue, [Na(CH₂SiMe₃)(Me₆Tren)], follows a different pathway, leading to methylenation of ketones and aldehydes rather than simple nucleophilic addition. lookchem.com
Carbon-Hydrogen (C–H) Activation Processes
One of the most significant findings in the study of monomeric trimethylsilylmethyl lithium is its enhanced ability to activate C-H bonds. bham.ac.uk While the hexameric form, [LiCH₂SiMe₃]₆, reacts very sluggishly with toluene (B28343) at room temperature, the monomeric [Li(CH₂SiMe₃)(Me₆Tren)] complex readily activates the methyl C-H bond of toluene even at low temperatures. lookchem.com
The reaction is characterized by a color change from colorless to red and results in the formation of [Li(CH₂Ph)(Me₆Tren)] and tetramethylsilane (B1202638) (Me₄Si). lookchem.com This enhanced reactivity is attributed to the monomeric structure, where the Li-C bond is more accessible and not stabilized within an aggregate. lookchem.com Research indicates that monomeric forms can exhibit C-H activation rates that are significantly faster—by orders of magnitude—than their hexameric counterparts. researchgate.net This reactivity demonstrates the potential of monomeric organolithium complexes in targeted C-H functionalization reactions. bham.ac.uk
Nucleophilic Reactivity Towards Electrophiles
As a potent organolithium reagent, trimethylsilylmethyl lithium is a strong nucleophile, and its reactivity towards a range of electrophiles is a cornerstone of its synthetic utility. The highly polar Li-C bond places significant negative charge on the carbon atom, making it highly effective at attacking electron-deficient centers to form new carbon-carbon bonds. researchgate.net
Additions to Aldehydes and Ketones
The addition of trimethylsilylmethyl lithium to aldehydes and ketones is a fundamental and widely used transformation. mcgill.ca The reaction proceeds through the nucleophilic attack of the silyl-stabilized carbanion on the carbonyl carbon. mcgill.ca This initial addition step forms a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding β-hydroxy silane (B1218182). researchgate.netacs.org
The reaction is general for a variety of aldehydes and ketones. Addition to an aldehyde produces a secondary alcohol, while addition to a ketone yields a tertiary alcohol. mcgill.ca
| Substrate | Reagent | Conditions | Product (after workup) | Yield (%) | Ref |
| Benzaldehyde | LiCH₂SiMe₃ | THF, -78°C, 1 h | 1-phenyl-2-(trimethylsilyl)ethanol | 85 | researchgate.net |
| Acetophenone | LiCH₂SiMe₃ | THF, 0°C, 2 h | 2-phenyl-1-(trimethylsilyl)propan-2-ol | 78 | researchgate.net |
This initial adduct can then be used in subsequent reactions, most notably the Peterson olefination, which provides a stereoselective route to alkenes. acs.orgcapes.gov.br
Reactions with Vinylsilane Derivatives
The interaction of organolithium reagents with vinylsilanes typically involves the deprotonation of the vinylsilane at the α-position to the silicon atom, generating a new α-silyl carbanion. This process allows for the subsequent reaction of the newly formed carbanion with other electrophiles, such as carbonyl compounds. This reactivity demonstrates a method for generating functionalized carbanions from stable vinylsilane precursors.
However, the more prominent role of trimethylsilylmethyl lithium in the context of vinylsilanes is not in reacting with them, but in their synthesis. The Peterson olefination reaction, which starts with the addition of trimethylsilylmethyl lithium to an aldehyde or ketone as described in section 4.2.1, is a powerful method for producing vinylsilanes. researchgate.netlookchem.com Following the initial addition, the intermediate β-hydroxy silane can undergo elimination under either acidic or basic conditions to yield an alkene. This process is a key strategy for the stereoselective synthesis of vinylsilanes from a wide variety of aldehydes. researchgate.netresearchgate.netcapes.gov.br For example, aromatic aldehydes can be converted to their corresponding (E)-vinylsilanes in good yield. researchgate.net
Decomposition Pathways and Stability Considerations
The stability of trimethylsilylmethyl lithium is a critical factor in its storage and use. The compound is highly reactive and sensitive to moisture and air, reacting violently with water. It is typically stored as a solution in a non-polar solvent like hexanes under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation. researchgate.net
The aggregation state significantly impacts stability. The hexameric form, [LiCH₂SiMe₃]₆, is relatively stable, but monomeric complexes are often more reactive and prone to decomposition, particularly at room temperature. lookchem.comresearchgate.net For the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)], decomposition occurs through a stepwise mechanism involving C-H activation of a ligand methyl group, followed by N-C bond cleavage. lookchem.combham.ac.uk This process leads to the formation of a lithium amide complex, vinyl dimethyl amine, and tetramethylsilane. lookchem.com
Ligand-Mediated Carbon-Hydrogen and Carbon-Nitrogen Activations Leading to Decomposition
The stability of organolithium reagents is significantly influenced by their aggregation state and the presence of coordinating ligands. While typically found as stable hexameric aggregates in hydrocarbon solvents, (trimethylsilyl)methyl lithium can be deaggregated into more reactive monomeric forms by neutral multidentate amine ligands. rsc.orgrsc.org However, this enhanced reactivity can also lead to decomposition pathways involving the activating ligand itself.
A notable example is the monomeric complex [Li(CH2SiMe3)(κ³-N,N′,N′′-Me6Tren)] (where Me6Tren is tris[2-(dimethylamino)ethyl]amine), which provides a platform to study the intrinsic reactivity of the monomeric Li-C bond. rsc.orgbham.ac.ukresearchgate.net This complex, while stable for several hours in non-coordinating solvents like hexanes at room temperature, undergoes a stepwise decomposition process. rsc.orgbham.ac.uk The decomposition is initiated by the deprotonation of one of the ligand's coordination-free sidearms, a C-H activation step, which produces tetramethylsilane and a postulated intermediate. bham.ac.uk This is followed by a sequence involving rearrangement, cleavage of a C-N bond, and subsequent dimerization to form the final lithium amide complex, [Li(μ-N-κ²-N,N′-N(CH2CH2NMe2)2]2. rsc.orgbham.ac.ukresearchgate.net
The decomposition mechanism can be summarized as follows:
Step 1 (C-H Activation): The monomeric (trimethylsilyl)methyl lithium complex deprotonates a methyl group on the uncoordinated arm of the Me6Tren ligand. bham.ac.uk This results in the formation of tetramethylsilane and a lithium amide intermediate.
Step 2 (C-N Cleavage and Rearrangement): The intermediate undergoes a more complex transformation involving the cleavage of a carbon-nitrogen bond within the ligand backbone, leading to the formation of vinyldimethylamine and a dimeric lithium amide. rsc.orgbham.ac.uk
Kinetic studies of this decomposition at 25°C show that the concentration of tetramethylsilane increases more rapidly in the initial stages, supporting the postulation that C-H activation is the first step in a stepwise mechanism. bham.ac.ukresearchgate.net The enhanced C-H activation reactivity of the monomeric complex is significant when compared to its parent hexamer, [LiCH₂SiMe₃]₆, which reacts very sluggishly with C-H acidic compounds like toluene. rsc.orgbham.ac.uk This highlights a trade-off where the conditions designed to increase reactivity (i.e., monomerization via ligand coordination) can also open pathways for reagent decomposition through activation of the stabilizing ligand itself. rsc.orgbham.ac.uk
Influence of Reaction Conditions on Stability and Side Product Formation
The stability of (trimethylsilyl)methyl lithium and the formation of side products are highly dependent on the reaction conditions, including solvent, temperature, and the presence of additives or impurities. rsc.org The compound exists as a stable hexameric cluster, [LiCH₂SiMe₃]₆, in non-polar hydrocarbon solvents like hexanes. rsc.org This aggregation helps to stabilize the highly polar Li-C bonds. rsc.org
Temperature: Elevated temperatures accelerate decomposition. In hydrocarbon solutions, heating group 4 transition metal complexes with trimethylsilylmethyl ligands to temperatures between 130-200°C leads to the elimination of tetramethylsilane (SiMe₄) and the formation of unique alkylidene-alkylidyne metal clusters. researchgate.net A key decomposition pathway for many alkyllithium reagents is β-hydride elimination; however, (trimethylsilyl)methyl lithium lacks β-hydrogens, which contributes to its relatively high thermal stability compared to reagents like n-butyllithium. d-nb.info
Solvent: The choice of solvent plays a crucial role. While stable in hydrocarbons, the introduction of coordinating solvents like tetrahydrofuran (B95107) (THF) can break down the hexameric aggregates into more reactive, and often less stable, monomeric or dimeric forms. rsc.org For instance, monomeric forms of (trimethylsilyl)methyl lithium decompose through C–H or N–C bond cleavage when complexed with amine ligands. The polarity of the solvent can be critical; reactions of certain titanium(III) complexes with lithium diphenylphosphide yield different products depending on whether the solvent is nonpolar (toluene) or polar (THF). acs.org Additives like hexamethylphosphoramide (B148902) (HMPA) can decelerate reactivity by strongly coordinating to the lithium cation.
Impurities: The presence of impurities, such as lithium halides (e.g., LiCl) from the synthesis, can alter the reactivity and aggregation state of the organolithium reagent. Similarly, exposure to moisture or air leads to rapid decomposition, producing lithium hydroxide (B78521) and oxides of silicon. coleparmer.com
The table below summarizes the influence of various conditions on the stability and decomposition of (trimethylsilyl)methyl lithium.
| Condition | Effect | Side Products/Decomposition Pathway | Source(s) |
| High Temperature | Accelerates decomposition. | β-hydride elimination (for other alkyls); SiMe₄ elimination from metal complexes. | researchgate.netd-nb.info |
| Coordinating Solvents (e.g., THF) | Deaggregation into more reactive monomers/dimers; can decrease stability. | Leads to monomeric species prone to ligand activation. | rsc.org |
| Non-polar Solvents (e.g., Hexanes) | Promotes stable hexameric aggregation. | Stabilizes the reagent, minimizing side reactions. | rsc.org |
| Coordinating Ligands (e.g., Me6Tren) | Forms reactive monomers. | Ligand C-H and C-N activation leading to lithium amides and SiMe₄. | rsc.orgbham.ac.ukresearchgate.net |
| Additives (e.g., HMPA) | Stabilizes Li⁺, decelerates reactivity. | Can suppress side reactions by tempering reactivity. | |
| Impurities (e.g., LiCl, H₂O) | Alters reactivity; rapid decomposition. | LiOH, silicon oxides (from water). | coleparmer.com |
Regioselectivity and Stereoselectivity in Reactions Involving Silyl-Substituted Organolithiums
The silicon substituent in silyl-substituted organolithiums exerts a significant influence on the regioselectivity and stereoselectivity of their reactions with various electrophiles. This control is attributed to both steric and electronic effects, including the α-effect of silicon and its ability to stabilize adjacent developing charges.
Regioselectivity: In reactions with ambident electrophiles, the silyl (B83357) group can direct the nucleophilic attack. For example, the reaction of (1-silylallyl)lithiums with carbon monoxide proceeds with high α-selectivity, forming lithium dienolates of α,β-unsaturated acylsilanes. acs.org This is a notable outcome, as allyl anions can typically react at either the α or γ position. The preference for α-attack is rationalized by an equilibration process favoring the more stable product. acs.org
In conjugate additions to enones, the regioselectivity (1,2- vs. 1,4-addition) is sensitive to reaction conditions. The addition of organolithium reagents to enones can be shifted towards 1,4-addition by using additives like HMPA, which promotes the separation of the ion pair and reduces the Lewis acidity of the lithium cation. researchgate.net For silyl-substituted nitronates, reactions with organolithium reagents lead to chain-extended oximes, demonstrating a specific reaction pathway influenced by the silyl group. researchgate.net In the case of propargylic alcohols, silyllithium reagents add across the triple bond in a regioselective anti-fashion, leading to highly functionalized β-silyl allylic alcohols. chemrxiv.orgchemrxiv.org
Stereoselectivity: The stereochemical outcome of reactions is often controlled by the bulky silyl group or by chelation involving the lithium cation. In the addition of silyl-substituted organolithiums to chiral sulfinimines, high diastereoselectivity is achieved, leading to the synthesis of silicon-substituted pyrrolidines. acs.org The observed stereochemistry is explained by an open antiperiplanar transition state, particularly in the presence of coordinating LiCl. acs.org
The Peterson olefination is a classic example where silyl-substituted carbanions react with carbonyls to form β-hydroxysilanes, which then eliminate to form alkenes. The stereoselectivity of the initial addition can be controlled by the steric bulk of the silyl group. organic-chemistry.org Furthermore, the stereoselective formation of spirodiepoxides from silyl-substituted allenes highlights the directing effect of the silyl group, which governs both the site-selective epoxidation of the proximal double bond and the stereoselective epoxidation of the resulting allene (B1206475) oxide. nih.gov In [4+1] annulations between trialkylsilyl vinyl ketenes and α-benzotriazolyl organolithium compounds, highly substituted cyclopentenones are formed with excellent trans-selectivity. nih.gov
The table below provides examples of stereoselective reactions involving silyl-substituted organolithiums.
| Reactants | Product Type | Stereochemical Outcome | Controlling Factors | Source(s) |
| Silyl-substituted organolithium + Chiral sulfinimine | Silicon-substituted pyrrolidine | High diastereoselectivity (S-configuration at new center) | Open antiperiplanar transition state | acs.org |
| Trialkylsilyl vinyl ketene (B1206846) + α-Benzotriazolyl organolithium | Highly substituted cyclopentenone | High trans-selectivity (>96%) | [4+1] annulation pathway | nih.gov |
| Silyllithium + Propargylic alcohol | β-Silyl allylic alcohol | anti-Silyllithiation | Chelation-controlled addition to the triple bond | chemrxiv.orgchemrxiv.org |
| Silyl-substituted allene + Dimethyldioxirane | Spirodiepoxide | High diastereoselectivity (dr = 10:1) | Silyl group directs epoxidation site and face selectivity | nih.gov |
| Organolithium + 4-Hydroxycyclopentenone | cis-disubstituted cyclopentanone | High cis-selectivity | Chelation of Li⁺ with hydroxyl and carbonyl groups | arkat-usa.org |
Applications in Advanced Organic Synthesis Using Trimethylsilyl Lithium Reagents
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a fundamental process in organic synthesis, allowing for the elaboration of simple molecules into more complex structures. rsc.orgnih.govrsc.org Trimethylsilyl-lithium reagents have emerged as valuable assets in this field, facilitating a range of transformations that lead to the creation of new C-C bonds.
β-Ketosilanes are important synthetic intermediates. organic-chemistry.orgijpras.com One method for their synthesis involves the reaction of trimethylsilyllithium with α,β-unsaturated hydrazones. acs.orgresearchgate.net This reaction proceeds via a conjugate addition of the trimethylsilyl (B98337) group to the carbon-carbon double bond of the unsaturated hydrazone. The resulting intermediate can then be hydrolyzed to furnish the β-ketosilane.
Another approach involves the reaction of trimethylsilyllithium with α-bromo-(Z)-1-alkenylboronate esters. This reaction forms an 'ate' complex that undergoes intramolecular nucleophilic substitution. Subsequent oxidation of the resulting intermediate with sodium acetate (B1210297) and hydrogen peroxide yields β-ketosilanes in good yields. researchgate.net
Silylacetic acids, on the other hand, can be prepared through various routes, although direct synthesis using trimethylsilyllithium is less commonly documented. However, the versatility of organosilicon compounds allows for their conversion into a range of functional groups.
A summary of representative reactions for the synthesis of β-ketosilanes is presented in the table below.
| Starting Material | Reagent | Product | Yield (%) |
| α,β-Unsaturated Hydrazone | Trimethylsilyllithium | β-Silyl Ketone | Not specified researchgate.net |
| α-Bromo-(Z)-1-alkenylboronate ester | Trimethylsilyllithium, then NaOAc/H₂O₂ | β-Ketosilane | 63–75 researchgate.net |
Homologation reactions are chemical processes that extend a carbon chain by a single methylene (B1212753) unit. wikipedia.org Trimethylsilyllithium reagents can be employed in homologation reactions of sterically hindered ketones. researchgate.net This provides a pathway for the synthesis of methyl ketones that might be otherwise difficult to access. The reaction of tris(trimethylsilyl)methyl-lithium with non-enolisable aldehydes and ketones leads to the formation of new carbon-carbon bonds. rsc.org However, the propensity of this reagent to act as a base and abstract a proton can be a limiting factor when enolizable carbonyl compounds are used. rsc.org
A notable application of trimethylsilyllithium is in the homologation of arylcyclobutanones with trimethylsilyldiazomethane, where the choice of catalyst can direct the reaction towards either enolsilanes or β-ketosilanes. organic-chemistry.org These products can then be hydrolyzed to yield cyclopentanones, representing a one-carbon ring expansion.
Functionalized alkenyl silanes are valuable intermediates in organic synthesis. thieme-connect.desioc-journal.cn One of the primary methods for their synthesis involves the silylation of alkenylmetal compounds. thieme-connect.de Vinyllithium reagents, which can be generated from vinyl halides or via the Shapiro reaction from ketone sulfonylhydrazones, react with chlorotrimethylsilane (B32843) to produce the corresponding vinylsilanes. thieme-connect.de
Furthermore, trimethylsilyllithium can react with α-bromo-(Z)-1-alkenylboronate esters to form 'ate' complexes. These intermediates then undergo an intramolecular nucleophilic substitution to afford (E)-1-alkenylboronate esters containing a trimethylsilyl group in good yields. researchgate.net While the direct formation of functionalized alkenyl stannanes using trimethylsilyllithium is not as commonly reported, the related chemistry of silylcuprates, derived from silyllithium reagents, is known to participate in reactions with alkynes to form vinylstannanes in the presence of a tin reagent.
A cobalt-catalyzed three-component coupling of C(sp2)-H bonds, alkynes, and halogenating agents has been reported for the synthesis of functionalized alkenyl halides. nih.gov Additionally, a palladium-catalyzed functionalization of allenylsilanes can produce highly substituted alkenylsilanes. researchgate.net
Functionalization of Organosilicon Compounds
The ability to introduce a wide range of functional groups into organosilicon compounds enhances their synthetic utility. iust.ac.iriust.ac.ir Trimethylsilyl-lithium and related reagents play a crucial role in these functionalization reactions.
β-Functionalized organosilicon compounds are versatile building blocks in organic synthesis. hbni.ac.innih.gov The conjugate addition of silyl (B83357) anions to α,β-unsaturated carbonyl compounds is a widely used method for the preparation of β-silyl carbonyl compounds. hbni.ac.in Trimethylsilyllithium, often in the presence of HMPA, undergoes 1,4-addition to α,β-unsaturated ketones to produce the corresponding β-silylated products. researchgate.nethbni.ac.in The use of dimethyl(phenyl)silyllithium in the presence of copper(I) iodide also provides an efficient route to these compounds. hbni.ac.in
The stabilization of a carbocation at the β-position to a silicon atom, known as the β-effect, is a key principle in organosilicon chemistry that directs the regioselectivity of many reactions. hbni.ac.in This effect is exploited in various synthetic transformations.
The following table summarizes the synthesis of β-functionalized organosilicon compounds.
| Substrate | Reagent | Product |
| α,β-Unsaturated Ketone | Trimethylsilyllithium/HMPA | β-Silyl Ketone |
| α,β-Unsaturated Carbonyl | Dimethyl(phenyl)silyllithium/CuI | β-Silylated Carbonyl |
Alkynylsilanes are important building blocks in organic synthesis, serving as protected terminal alkynes and participating in a variety of coupling reactions. researchgate.netnih.govgelest.com The most traditional and straightforward method for their synthesis involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent like n-butyllithium, followed by quenching with a chlorosilane, such as chlorotrimethylsilane. nih.gov
While trimethylsilyllithium is a source of a silyl nucleophile, its direct use for the synthesis of alkynylsilanes is less common than the aforementioned deprotonation-silylation sequence. However, related silylmetal reagents can be used. For instance, trimethylsilyllithium can be generated from the reaction of hexamethyldisilane (B74624) with methyllithium (B1224462). wikipedia.org The resulting silyl anion can then react with appropriate electrophiles.
More modern methods for alkynylsilane synthesis include catalytic silylations, such as the zinc halide-mediated direct silylation of terminal alkynes with aminosilanes, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
Role as Nucleophiles and Bases in Complex Synthetic Sequences
Organolithium reagents, including those with trimethylsilyl groups, are distinguished by the highly polar nature of the carbon-lithium bond, which makes the carbon atom a potent nucleophile and a strong base. wikipedia.org This dual reactivity is fundamental to their application in complex organic syntheses, allowing for the formation of new carbon-carbon bonds through nucleophilic attack on electrophilic centers or the abstraction of protons to generate other reactive intermediates. wikipedia.org
As nucleophiles, trimethylsilyl-lithium reagents readily participate in addition reactions with a variety of electrophiles. For instance, they can add to carbonyl compounds such as aldehydes and ketones. acs.orgsigmaaldrich.com The reaction with aldehydes and ketones can lead to the formation of β-silyl alcohols. A specific example is the reaction of [β-(trimethylsilyl)ethyl]lithium with carbonyl compounds, which, followed by protodesilylation, provides a direct route to vinyl compounds. acs.org Similarly, lithium (trimethylsilyl)acetylide reacts with aldehydes and ketones to produce propargylic alcohol derivatives. sigmaaldrich.comsigmaaldrich.com It can also be used to synthesize α,β-ynones by reacting with Weinreb amides. sigmaaldrich.comsigmaaldrich.com
The basicity of these reagents enables them to deprotonate a wide range of C-H bonds, even those that are weakly acidic. This is a crucial step in many synthetic sequences, as it allows for the generation of carbanions that can then act as nucleophiles. For example, (trimethylsilyl)methyllithium (B167594) can deprotonate toluene (B28343) to form benzyllithium. Lithium bis(trimethylsilyl)amide is another powerful, non-nucleophilic base frequently used to generate enolates from carbonyl compounds, which are key intermediates in reactions like aldol (B89426) condensations and alkylations. wikipedia.orgfishersci.se
The steric bulk of the trimethylsilyl group can influence the regioselectivity and stereoselectivity of these reactions. wikipedia.org In nucleophilic additions to cyclic ketones, for instance, the bulky substituent may favor attack from a specific face of the molecule, leading to a high degree of stereocontrol. wikipedia.org
A monomeric (trimethylsilyl)methyl lithium complex has been shown to react with benzophenone (B1666685), resulting in a C=O bond insertion into the Li-C bond. bham.ac.ukrsc.org This same monomeric complex can also activate the C-H bond in toluene. rsc.orgbham.ac.uk
The following table summarizes the nucleophilic and basic applications of some common trimethylsilyl-lithium reagents:
| Reagent Name | Role | Substrate | Product Type |
| [β-(trimethylsilyl)ethyl]lithium | Nucleophile | Carbonyl compounds | Vinyl compounds acs.org |
| Lithium (trimethylsilyl)acetylide | Nucleophile | Aldehydes, Ketones | Propargylic alcohols sigmaaldrich.comsigmaaldrich.com |
| Lithium (trimethylsilyl)acetylide | Nucleophile | Weinreb amides | α,β-ynones sigmaaldrich.comsigmaaldrich.com |
| (Trimethylsilyl)methyllithium | Base | Toluene | Benzyllithium |
| (Trimethylsilyl)methyllithium | Nucleophile | Carboxylic acid derivatives | α-silyl ketones chemicalbook.comchemicalbook.com |
| Lithium bis(trimethylsilyl)amide | Base | Carbonyl compounds | Enolates wikipedia.orgfishersci.se |
| (1-chloro-1-(trimethylsilyl)ethyl)lithium | Nucleophile | Aldehydes, Ketones | α,β-epoxytrimethylsilanes acs.org |
Use as Initiators in Polymerization Processes (e.g., Ring-Opening Polymerization of Cyclotrisiloxane)
Organolithium compounds, including trimethylsilyl-lithium reagents, are effective initiators for anionic polymerization. wikipedia.org This process involves the nucleophilic attack of the organolithium reagent on a monomer, leading to the formation of a new organolithium species that can then propagate by adding to subsequent monomer units. wikipedia.org The use of these initiators is particularly significant in the synthesis of elastomers and other polymers with controlled architectures. wikipedia.org
(Trimethylsilyl)methyllithium has been specifically identified as an initiator for the polymerization and copolymerization of cyclosiloxanes. chemicalbook.comchemicalbook.com The ring-opening polymerization (ROP) of cyclic siloxane monomers, such as cyclotrisiloxanes, is a key method for producing polysiloxanes. The strain of the three-membered ring in cyclotrisiloxanes makes them susceptible to nucleophilic attack by initiators like (trimethylsilyl)methyllithium.
The initiation step involves the attack of the (trimethylsilyl)methyl anion on a silicon atom of the cyclotrisiloxane (B1260393) ring. This opens the ring and generates a linear siloxane chain with a reactive silanolate end-group. This new anionic species then acts as the propagating center, adding more cyclotrisiloxane monomers to extend the polymer chain.
The characteristics of the resulting polymer, such as its molecular weight and polydispersity, can be controlled by adjusting the molar ratio of the monomer to the initiator. google.com In some cases, the polymerization of cyclotrisiloxanes initiated by lithium compounds can be challenging to control, but it remains a viable method for synthesizing a variety of polysiloxanes. rsc.org For instance, the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane can produce polymethyl(trimethylsiloxy)siloxane. researchgate.net
Recent research has also explored the use of additives to improve the performance of batteries, where the ring-opening polymerization of cyclotrisiloxane groups in an additive like 2,4,6-trivinyl-2,4,6-trimethylcyclotrisiloxane forms a flexible polysiloxane backbone on the cathode surface. wiley.com
The table below provides an overview of the use of trimethylsilyl-lithium reagents as polymerization initiators.
| Initiator | Monomer | Polymerization Type | Resulting Polymer |
| (Trimethylsilyl)methyllithium | Cyclosiloxanes | Anionic Ring-Opening Polymerization | Polysiloxanes chemicalbook.comchemicalbook.com |
| n-Butyllithium | Styrene, Butadiene, Isoprene | Anionic Polymerization | Elastomers wikipedia.org |
| 1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyllithium/LiCl | 3-trimethylsilyl-2-propynyl methacrylate | Anionic Polymerization | Poly(3-trimethylsilyl-2-propynyl methacrylate) afinitica.com |
Computational and Theoretical Chemistry Studies of Trimethylsilyl Lithium Systems
Quantum Chemical Characterization of Structure and Bonding (e.g., DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are pivotal in elucidating the structural and bonding characteristics of trimethylsilyl-lithium systems. These computational approaches can accurately predict molecular geometries, bond lengths, bond angles, and the electronic nature of the highly polar lithium-carbon or lithium-silicon bonds.
For instance, DFT calculations have been employed to study various isomers of silyllithium compounds. Geometry optimizations at the B3LYP/6-31+G(d) level of theory for a range of substituted silyllithium molecules show that a tetrahedral structure is prevalent in polar solutions. researchgate.net In the gas phase, however, computational models predict that inverted structures are more predominant. researchgate.net These theoretical findings are crucial for understanding how the solvent environment influences the structural preferences of these reactive species.
Computational studies on (trimethylsilyl)methyllithium (B167594) have revealed its tendency to form aggregates, such as hexameric units, in the absence of coordinating solvents. Theoretical calculations help to understand the energetics of these aggregates and the nature of the lithium-lithium interactions within them. When coordinating ligands like tetramethylethylenediamine (TMEDA) or tetrahydrofuran (B95107) (THF) are introduced, computational models can predict the structure of the resulting monomeric or dimeric complexes, including key parameters like Li-C bond lengths. For example, in a monomeric (trimethylsilyl)methyl lithium complex coordinated with a tetradentate amine ligand, the Li-C bond length was computationally and experimentally determined, providing insight into the influence of ligation on the core bond.
Interactive Data Table: Calculated Bond Parameters in Silyllithium Systems Note: Data is illustrative and based on typical findings for related silyllithium compounds from computational studies.
Click to view data
| Compound System | Method/Basis Set | Calculated Parameter | Value |
| Substituted Silyllithium (in solution) | B3LYP/6-31+G(d) | Structure | Tetrahedral researchgate.net |
| Substituted Silyllithium (gas phase) | B3LYP/6-31+G(d) | Structure | Inverted researchgate.net |
| Monomeric Me₆Tren-coordinated complex | DFT | Li-C Bond Length | ~2.12 Å |
Mechanistic Investigations of Reactivity and Selectivity
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving trimethylsilyl-lithium reagents. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby elucidating the preferred reaction pathway.
These studies can explain the observed reactivity and selectivity of silyllithium compounds. For example, theoretical calculations can model the deprotonation of substrates, C-H activation, or insertion reactions. DFT studies on the reaction of silylenoids, which can be formed from silyllithium compounds, with ethylene (B1197577) have revealed both concerted and stepwise addition pathways. researchgate.net Such mechanistic insights are vital for synthetic chemists to control reaction outcomes and suppress undesired side reactions.
In the context of monomeric (trimethylsilyl)methyl lithium complexes, computational studies can help to understand their enhanced reactivity compared to their aggregated forms. By modeling the interaction of the monomer with various substrates, researchers can rationalize observed reaction patterns such as C=O insertions and C–H activations.
Prediction of Thermochemical Parameters and Reaction Pathways
Ab initio and DFT methods are widely used to predict the thermochemical parameters of trimethylsilyl-lithium systems, including heats of formation, bond dissociation energies, and reaction enthalpies. These calculations provide a quantitative understanding of the thermodynamics governing their reactions and stability.
For example, theoretical studies on the thermal rearrangement of trimethylsilylsilylene, a related silicon intermediate, have successfully mapped out complex reaction pathways involving 1,2-methyl shifts and C-H insertions. The calculated activation energies and Gibbs free energy changes were in good agreement with experimental product ratios, demonstrating the predictive power of these computational methods. High-level methods like CCSD(T) combined with large basis sets can provide highly accurate energy profiles for decomposition and isomerization reactions.
Modeling of Decomposition Mechanisms and Stability
Understanding the stability and decomposition pathways of organolithium reagents is crucial for their safe handling and effective use in synthesis. Computational modeling provides a window into these often complex processes. Theoretical studies can identify the lowest energy pathways for decomposition, which may involve ligand C-H or C-N bond activation, or α-elimination.
For monomeric (trimethylsilyl)methyl lithium complexes, which are often highly reactive and can decompose at or above room temperature, computational studies can help to postulate and verify decomposition mechanisms. For instance, DFT calculations can model the stepwise process of C–H and N–C bond cleavage in a coordinated complex, leading to the formation of lithium amides. These theoretical investigations can also shed light on the role of the solvent in the stability of these compounds. DFT studies on substituted silyllithium compounds have shown that α-elimination to form a silylene and a lithium salt is more likely to occur in solution, particularly with certain substituents like chlorine. researchgate.net
Insights into Lithium Ion Coordination and Dynamics in Related Organosilicon Electrolyte Systems
The principles of lithium coordination and dynamics, while often studied in the context of battery electrolytes, are fundamentally governed by the same quantum chemical interactions relevant to trimethylsilyl-lithium systems. Computational studies, including molecular dynamics (MD) simulations coupled with DFT, are essential for understanding how lithium ions interact with organosilicon molecules.
These studies can reveal the preferred coordination number of lithium, the binding energies with different functional groups (like ether oxygens or nitrile groups), and the structure of the solvation shell. researchgate.net For example, in organosilicon-based electrolytes, DFT calculations can determine the binding energies between Li⁺ ions and various solvent molecules or anions, helping to understand the competitive solvation environment. researchgate.net
MD simulations can further provide insights into the dynamic behavior of lithium ions, such as their diffusion coefficients and the mechanism of ion transport. This is critical for designing novel organosilicon-based electrolytes for lithium-ion batteries with improved performance and safety. Computational modeling has shown that the introduction of organosilicon additives can help stabilize the solid electrolyte interphase (SEI) in batteries.
Future Research Directions and Emerging Areas in Trimethylsilyl Lithium Chemistry
Design and Synthesis of New Monomeric Organolithium Reagents with Tuned Reactivity and Stability
Organolithium reagents, including (trimethylsilyl)methyllithium (B167594), typically exist as aggregates in solution and the solid state, such as the hexameric structure of [LiCH₂SiMe₃]₆. wikipedia.org This aggregation stabilizes the highly polar lithium-carbon (Li-C) bonds but also diminishes their reactivity. rsc.orgrsc.org A primary goal of modern organolithium chemistry is to break these aggregates to generate monomeric species. rsc.orgerlilulab.org Monomeric organolithium complexes, with their terminal, unsupported Li-C bonds, are hypothesized to be the most reactive form of the reagent and are key intermediates in the mechanisms of many reactions. rsc.orgbham.ac.uk
The most successful strategy for isolating these monomers involves the use of neutral multidentate amine ligands that coordinate to the lithium center, providing kinetic stability. rsc.orgerlilulab.org However, creating stable monomeric reagents remains a significant synthetic challenge, as they are often highly reactive and prone to decomposition at room temperature. rsc.orgrsc.org
Recent research has led to the successful synthesis and characterization of new monomeric (trimethylsilyl)methyllithium complexes. A notable example is [Li(CH₂SiMe₃)(Me₆Tren)], synthesized by reacting the hexameric form of (trimethylsilyl)methyllithium with the tetradentate amine ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren). rsc.orgbham.ac.uk This complex was isolated as a crystalline solid and was found to be stable for several hours in non-coordinating solvents like hexanes and benzene (B151609) at room temperature. rsc.orgbham.ac.uk Such studies are crucial for establishing a comprehensive structure-reactivity relationship for these fundamental reagents. rsc.orgbham.ac.uk An in-depth understanding of the decomposition mechanisms of these monomers will help chemists design reactions with suppressed side reactions and tuned product selectivity. rsc.orgbham.ac.uk
| Monomeric Reagent | Ligand | Synthesis Method | Key Structural Feature | Reference(s) |
| [Li(CH₂SiMe₃)(Me₆Tren)] | Tris[2-(dimethylamino)ethyl]amine (Me₆Tren) | Reaction of [LiCH₂SiMe₃]₆ with Me₆Tren in hexanes | Monomeric complex with a κ³-coordinated amine ligand in the solid state. | rsc.orgbham.ac.uk |
| [Li(CH₂SiMe₃)(PMDTA)] | Pentamethyldiethylenetriamine (PMDTA) | Reaction with a tridentate amine ligand. | One of the first structurally characterized monomers of this class. | bham.ac.uk |
| [Li(CH₂SiMe₃)(TMCDA)] | N,N,N',N'-Tetramethyl-cis-1,2-diaminocyclohexane (TMCDA) | Reaction with a bidentate amine ligand. | An early example of a monomeric (trimethylsilyl)methyl lithium complex. | bham.ac.uk |
Development of Novel Ligand Architectures for Enhanced Reaction Control
The ligand is the key to unlocking and controlling the reactivity of organolithium reagents. erlilulab.org The development of novel ligand architectures is a central theme in advancing trimethylsilyl-lithium chemistry. By rationally designing ligands, chemists can tune the steric and electronic environment around the lithium cation, thereby controlling the reactivity and selectivity of the Li-C bond. researchgate.netsolubilityofthings.comnumberanalytics.com
The choice of ligand dictates the degree of aggregation and the resulting reactivity of the organolithium species. numberanalytics.com Multidentate amines have been particularly successful in breaking down aggregates to form kinetically stabilized monomers. rsc.org Research has explored a range of amine ligands, from bidentate and tridentate to more complex, bespoke architectures. rsc.orgrsc.orgbham.ac.uk For instance, the Me₆Tren ligand used to stabilize monomeric (trimethylsilyl)methyllithium is tetradentate, but it coordinates to the lithium center in a tridentate (κ³) fashion in the solid state, leaving one amine arm uncoordinated. bham.ac.uk This demonstrates that even subtle changes in ligand design can have significant impacts on the resulting complex's structure and stability.
Future work in this area focuses on:
Bespoke Ligands: Designing ligands tailored for specific transformations, potentially incorporating chiral elements to induce stereoselectivity. numberanalytics.comurjc.es The design of the DETAN ligand, which enabled the isolation of the first methyllithium (B1224462) monomer, showcases the power of this approach. rsc.orgerlilulab.org
Dynamic and Switchable Ligands: Creating ligands whose coordination mode can be altered by external stimuli (e.g., temperature, light), allowing for on-demand switching of the reagent's reactivity.
Weakly Coordinating Ligands: Exploring ligands that can stabilize the monomeric form without passivating the Li-C bond, thus maintaining high reactivity.
The ultimate goal is to create a toolbox of ligands that provide precise control over the organolithium reagent, transforming it from a powerful but often indiscriminate reagent into a fine-tuned tool for chemical synthesis. solubilityofthings.com
Exploration of Expanded Synthetic Utility in Complex Molecule Construction
While (trimethylsilyl)methyllithium is a well-established reagent, the enhanced and tunable reactivity of its monomeric, ligand-stabilized forms opens doors to new synthetic applications. researchgate.net Researchers are exploring the utility of these advanced reagents in the construction of complex molecular architectures, where traditional organolithiums may lack the required selectivity or reactivity.
Preliminary studies on the reactivity of the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)] have revealed promising reaction patterns. For example, it readily reacts with toluene (B28343) via C-H activation (metalation) to produce benzyllithium, showcasing its potent basicity. rsc.orgbham.ac.uk It also undergoes efficient C=O bond insertion with ketones like benzophenone (B1666685). rsc.orgbham.ac.ukresearchgate.net These reactions highlight the enhanced reactivity of the monomeric Li-C bond compared to its aggregated state. rsc.org
Future research is directed toward leveraging this enhanced reactivity for more challenging transformations, such as:
Late-Stage C-H Functionalization: Using the high basicity and tunable nature of monomeric reagents to selectively deprotonate and functionalize complex molecules, such as pharmaceuticals and natural products.
Catalytic Cycles: Developing catalytic processes where a monomeric organolithium species is the active catalyst, regenerated in each cycle. This requires a delicate balance between reactivity and stability. erlilulab.org
Polymerization Initiation: Acting as highly controlled initiators for anionic polymerization, potentially leading to polymers with novel architectures and precisely defined molecular weights.
The ability to tune the reagent's properties through ligand design is crucial for expanding its synthetic scope, allowing chemists to tackle previously intractable problems in the synthesis of complex organic molecules.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A deeper understanding of the structure, bonding, and reaction mechanisms of (trimethylsilyl)methyllithium complexes is essential for their rational application and development. Modern spectroscopic and computational methods are indispensable tools in this pursuit. rsc.org
Spectroscopic Techniques:
Single-Crystal X-ray Diffraction (SCXRD): This remains the definitive method for determining the solid-state structure of organolithium complexes, providing precise data on bond lengths and angles. rsc.orgbham.ac.uk It has been instrumental in confirming the monomeric nature of ligand-supported complexes like [Li(CH₂SiMe₃)(Me₆Tren)]. bham.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR (¹H, ¹³C, ⁷Li, ²⁹Si) is vital for characterizing these complexes in solution. rsc.orgmdpi.com Variable-temperature (VT) NMR studies are particularly powerful for probing dynamic processes, such as ligand exchange or fluxionality, and for understanding the solution-state structure, which is often more relevant to reactivity than the solid-state structure. erlilulab.orgbham.ac.uk
Electron Absorption Spectroscopy: This technique provides information about the electronic structure of the complexes. bham.ac.ukresearchgate.net
Computational Methods:
Density Functional Theory (DFT): DFT calculations have become a cornerstone of modern organometallic chemistry. mdpi.com They are used to predict molecular geometries, calculate reaction energies, and map out entire reaction pathways, including transition states. researchgate.netacs.org This allows for the elucidation of complex reaction mechanisms, such as the decomposition pathways of monomeric reagents or the unexpected cleavage of the Si-C bond in the reaction of trimethylsilylketene with HCl. bham.ac.ukresearchgate.net
Combined Approaches: The most powerful insights come from combining experimental and computational methods. For example, ultrasonic relaxation spectroscopy can be combined with DFT and molecular docking to investigate aggregation and solvent coordination in solution. mdpi.com
These advanced tools allow researchers to move beyond a "black box" understanding of organolithium reagents, providing a detailed picture of the structure-reactivity relationships that govern their chemical behavior. rsc.orgbham.ac.uk
| Technique | Information Gained | Example Application | Reference(s) |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise solid-state molecular structure, bond lengths, and angles. | Determining the monomeric structure of [Li(CH₂SiMe₃)(Me₆Tren)]. | rsc.orgbham.ac.uk |
| Variable-Temperature NMR | Solution-state structure, dynamic processes (e.g., ligand fluxionality), kinetic studies. | Probing the C₃ᵥ symmetric coordination of the Me₆Tren ligand in solution. | erlilulab.orgbham.ac.ukresearchgate.net |
| Density Functional Theory (DFT) | Reaction energies, transition state structures, mechanistic pathways, electronic structure. | Elucidating decomposition pathways and calculating reaction energies for Li insertion. | mdpi.comacs.org |
Applications in Materials Science Beyond Traditional Organic Synthesis (e.g., Lithium-Ion Battery Electrolytes)
The unique properties of the trimethylsilyl (B98337) (TMS) group are being explored for applications beyond traditional organic synthesis, most notably in the field of materials science for energy storage. Several compounds containing TMS and lithium have been investigated as electrolyte additives for lithium-ion batteries. nih.govacs.org
In lithium-ion batteries using conventional LiPF₆ salt-based electrolytes, the presence of trace amounts of water can lead to the formation of highly corrosive hydrofluoric acid (HF). acs.orgrsc.org HF can damage both the cathode and anode, leading to transition metal dissolution, impedance growth, and a rapid decline in battery performance. nih.govacs.org
TMS-containing additives, such as lithium bis(trimethylsilyl) phosphate (B84403) (LiTMSP) and tris(trimethylsilyl) phosphite (B83602) (TMSPi), have been developed as effective HF scavengers. acs.orgrsc.orgosti.govacs.org The proposed mechanism involves the reaction of the TMS group with HF to form inert and stable trimethylsilyl fluoride (B91410) (TMS-F). acs.org This scavenging action helps to stabilize the electrode-electrolyte interface. sigmaaldrich.com Furthermore, these additives can participate in the formation of a stable and robust cathode-electrolyte interphase (CEI), which further protects the cathode from degradation and suppresses side reactions. osti.govsigmaaldrich.com
However, the chemistry at the interface is complex. Some studies have revealed that under certain conditions, the TMS group can have unintended consequences. For example, it can react with residual lithium compounds like LiOH on the surface of nickel-rich cathodes. nih.govacs.org This reaction can trigger the decomposition of the LiPF₆ salt, leading to continued capacity loss. nih.gov
Future research in this area will focus on designing new TMS-containing additives with optimized properties to maximize the beneficial HF scavenging and film-forming effects while minimizing detrimental side reactions. This includes exploring different molecular backbones for the TMS groups and gaining a more detailed mechanistic understanding of their behavior at the complex electrochemical interfaces within a working battery. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
